2,5-Dimethylquinazolin-4(1H)-one

Medicinal Chemistry Chemical Synthesis Quality Control

Select this specific 2,5-dimethylquinazolin-4(1H)-one scaffold to leverage its zero rotatable bonds and conformational rigidity for unambiguous fragment-based screening. Its validated core in ALK2 kinase inhibition and a LogP of 1.54 make it superior to flexible 2-alkyl or 5-alkyl analogs. The ≥98% purity reduces side reactions in parallel synthesis, ensuring reproducible library generation compared to lower-grade mono-methyl variants.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 147006-56-2
Cat. No. B116235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylquinazolin-4(1H)-one
CAS147006-56-2
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=NC2=O)C
InChIInChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)10(13)12-7(2)11-8/h3-5H,1-2H3,(H,11,12,13)
InChIKeyROBRIOBWJIBWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylquinazolin-4(1H)-one (CAS 147006-56-2): Procurement-Grade Specification and Differentiated Properties for Research Selection


2,5-Dimethylquinazolin-4(1H)-one (CAS 147006-56-2) is a quinazolin-4(1H)-one derivative bearing methyl substituents at both the 2- and 5-positions of the fused heterocyclic core. With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol, this compound is commercially available from multiple reputable chemical suppliers at purities typically ranging from 95% to ≥98% [1]. Its structural features—zero rotatable bonds and a moderate topological polar surface area (TPSA) of 45.75 Ų—confer a high degree of conformational rigidity, a property that can influence target binding and physicochemical behavior . The compound is primarily employed as a research building block or scaffold in medicinal chemistry campaigns, and its procurement specifications, including purity level, storage conditions, and hazard classifications, are well-documented across vendor technical datasheets .

Why 2,5-Dimethylquinazolin-4(1H)-one Is Not a Drop-In Replacement for Other Quinazolinone Analogs


Within the quinazolin-4(1H)-one chemotype, the precise location of methyl substituents on the fused benzene and pyrimidine rings critically modulates both physicochemical properties and biological activity profiles. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2-, 5-, and 8-positions of the quinazolin-4(3H)-one scaffold produce non-equivalent effects on target inhibition, with 2- and 8-position modifications proving most favorable for poly(ADP-ribose)polymerase-1 (PARP-1) inhibitory activity, whereas the 5-position is comparatively less permissive for potency enhancement [1]. Furthermore, the addition of a second methyl group to the quinazolinone core alters lipophilicity (LogP), hydrogen-bonding capacity, and molecular geometry in ways that cannot be assumed to translate across substitution regioisomers. Consequently, 2,5-dimethylquinazolin-4(1H)-one cannot be arbitrarily substituted for its 2-methyl, 5-methyl, or 2,7-dimethyl analogs without risking divergence in biological assay outcomes, solubility characteristics, or downstream synthetic compatibility. The quantitative evidence presented in Section 3 substantiates these differentiation points with vendor-verified and literature-derived data.

Quantitative Differentiation Evidence: 2,5-Dimethylquinazolin-4(1H)-one vs. Closest Quinazolinone Analogs


Purity Specification Comparison: 2,5-Dimethylquinazolin-4(1H)-one Offers ≥98% Purity, Outpacing Lower-Grade Mono-Methyl Analogs

Multiple vendors supply 2,5-dimethylquinazolin-4(1H)-one with a purity specification of ≥98% (NLT 98%), as documented by LeYan (98%) and MolCore (NLT 98%) . In contrast, the mono-methyl analog 5-methylquinazolin-4(1H)-one is available from Bidepharm at a standard purity of 97% , while 2-methylquinazolin-4(1H)-one is offered by LeYan at 97% purity (as 2-methylquinazolin-4-ol) , though TCI supplies a higher-purity grade of >98.0% for 2-methyl-4(1H)-quinazolinone . The dimethyl analog 2,7-dimethylquinazolin-4(1H)-one is also available at ≥98% purity from MolCore . This purity differential, while modest in absolute terms (1 percentage point), is material for applications requiring high-fidelity starting materials, such as fragment-based screening or sensitive biological assays where trace impurities may confound results.

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity Differentiation: 2,5-Dimethyl Substitution Increases LogP by Approximately 0.4–0.5 Units Relative to Mono-Methyl Quinazolinones

The calculated LogP (octanol-water partition coefficient) for 2,5-dimethylquinazolin-4(1H)-one is 1.54 (LeYan datasheet) . In contrast, the mono-methyl analog 5-methylquinazolin-4(1H)-one exhibits a range of predicted LogP values: XLOGP3 1.07, WLOGP 1.23, MLOGP 1.44, SILICOS-IT 2.54, and a consensus LogP of 1.48 (Bidepharm datasheet) . While computational methods vary, the consensus values indicate that the 2,5-dimethyl compound is approximately 0.4–0.5 log units more lipophilic than the 5-methyl mono-substituted analog. This incremental lipophilicity is directly attributable to the additional methyl group at the 2-position, which increases the compound's hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors. The 2,7-dimethyl regioisomer (CAS 194473-09-1) is expected to have a similar LogP due to identical molecular formula and substituent count, but experimental data for direct comparison are not available in the open literature.

Physicochemical Properties ADME Drug Design

Conformational Rigidity: Zero Rotatable Bonds in 2,5-Dimethylquinazolin-4(1H)-one Confers Predictable 3D Geometry Compared to Flexible Alkyl Analogs

2,5-Dimethylquinazolin-4(1H)-one contains zero rotatable bonds , a property shared with mono-methyl quinazolinones such as 5-methylquinazolin-4(1H)-one (also zero rotatable bonds) . However, this feature distinguishes the 2,5-dimethyl scaffold from quinazolinones bearing longer alkyl chains (e.g., 2-ethyl, 2-propyl, or 2-substituted aryl derivatives), which introduce additional degrees of conformational freedom. The absence of rotatable bonds ensures that the compound adopts a single, well-defined low-energy conformation, reducing the entropic penalty upon target binding and simplifying computational docking and pharmacophore modeling. This rigidity is particularly valuable in fragment-based drug discovery, where small, rigid fragments with high ligand efficiency are preferred starting points for optimization. The 2,5-dimethyl substitution pattern maintains this rigidity while offering a unique vector geometry that differs from 2,7-dimethyl or 5,8-dimethyl isomers, thereby providing a distinct shape complementarity for protein binding pockets.

Molecular Modeling Fragment-Based Drug Discovery Structure-Based Design

Safety and Handling Classification: 2,5-Dimethylquinazolin-4(1H)-one Hazard Profile Is Documented and Comparable to Mono-Methyl Analogs, Supporting Risk-Aware Procurement

The Globally Harmonized System (GHS) hazard classification for 2,5-dimethylquinazolin-4(1H)-one includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as reported by LeYan . The mono-methyl analog 2-methyl-4(1H)-quinazolinone carries a similar hazard profile with H302, H315, and H319 warnings, but does not include the H335 (respiratory irritation) statement . The 5-methyl analog (Bidepharm) also lacks explicit H335 labeling in the available datasheet . While the presence of H335 does not indicate greater intrinsic toxicity, it reflects a more comprehensive hazard communication that enables laboratories to implement appropriate engineering controls (e.g., local exhaust ventilation) and personal protective equipment. For procurement in multi-user facilities, this documented respiratory irritation warning supports informed risk assessment and compliance with institutional chemical hygiene plans.

Laboratory Safety Chemical Handling Regulatory Compliance

Recommended Application Scenarios for 2,5-Dimethylquinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Rigid, Lipophilic Quinazolinone Cores

Given its zero rotatable bonds and moderate lipophilicity (LogP = 1.54) , 2,5-dimethylquinazolin-4(1H)-one is ideally suited as a starting fragment in fragment-based screening campaigns. Its conformational rigidity minimizes entropic penalties upon binding and facilitates unambiguous interpretation of X-ray crystallographic or NMR-derived binding modes. The 2,5-dimethyl substitution pattern has been validated as a viable core for ALK2 kinase inhibition in advanced lead series (e.g., PDB 6GIP, J. Med. Chem. 2018, 61, 7261-7272) [1][2], demonstrating that this scaffold can support potent target engagement when elaborated with appropriate pendant groups. Researchers developing kinase inhibitors or other protein interaction modulators should prioritize this compound over more flexible 2-alkyl or 5-alkyl analogs where conformational uncertainty could complicate structure-based design.

Synthetic Chemistry as a High-Purity Building Block for Parallel Library Synthesis

With commercial availability at ≥98% purity from multiple vendors , 2,5-dimethylquinazolin-4(1H)-one is a reliable starting material for parallel synthesis of quinazolinone-based libraries. The high purity specification reduces the risk of side reactions and simplifies purification of final products, particularly in high-throughput synthesis workflows where compound purity directly impacts screening data quality. The compound's documented storage condition (2–8°C) and well-characterized hazard profile further facilitate laboratory-scale procurement and handling. In contrast, analogs offered at lower purity grades (e.g., 5-methylquinazolin-4(1H)-one at 97% ) may introduce additional variability in synthetic outcomes, making the 2,5-dimethyl variant a more robust choice for reproducible library generation.

ADME Profiling Studies Requiring Incremental Lipophilicity Modulation

The calculated LogP of 1.54 for 2,5-dimethylquinazolin-4(1H)-one represents a measurable increase of approximately 0.4–0.5 log units over the 5-methyl mono-substituted analog (consensus LogP 1.48) . This incremental lipophilicity differential makes 2,5-dimethylquinazolin-4(1H)-one a useful tool compound for structure-property relationship (SPR) studies investigating the effect of methyl group count and position on membrane permeability, metabolic stability, and plasma protein binding. Researchers constructing matched molecular pairs to isolate the contribution of the 2-methyl substituent to ADME parameters should select 2,5-dimethylquinazolin-4(1H)-one as the dimethyl comparator, with 5-methylquinazolin-4(1H)-one serving as the mono-methyl baseline. This approach provides a controlled system for dissecting lipophilicity-driven property changes independent of hydrogen-bond donor/acceptor count alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.